molecular formula C10H15N3O B2450459 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 1257403-88-5

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No. B2450459
CAS RN: 1257403-88-5
M. Wt: 193.25
InChI Key: MFURXLSDVMGIEV-UHFFFAOYSA-N
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Description

“1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a chemical compound with the formula C10H15N3O . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves the use of sodium hydride in tetrahydrofuran at 0 - 20°C for 0.5 hours . The second step involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane for 16 hours at 90°C in an inert atmosphere .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.74 . It is very soluble, with a solubility of 5.67 mg/ml or 0.0293 mol/l .

Scientific Research Applications

  • Versatility in Kinase Inhibitors Design : The compound is part of the pyrazolo[4,3-c]pyridine group, known for its versatility in interacting with kinases through multiple binding modes. This has made it a preferred scaffold in many patents for kinase inhibition, highlighting its potential in pharmaceutical developments (Wenglowsky, 2013).

  • Scaffold for Medicinal Applications : The related pyrazolo[1,5-a]pyrimidine scaffold exhibits broad medicinal properties, indicating the potential of similar structures, such as 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, in drug development. This structure has been used in synthesizing drug-like candidates with anticancer, anti-inflammatory, and other therapeutic properties (Cherukupalli et al., 2017).

  • Structural Importance in Heterocycles Synthesis : This compound is part of the heterocyclic chemistry, crucial in organic chemistry due to its presence in many drugs and pharmaceutical compounds. Its role in synthesizing heterocyclic compounds, such as pyrazolines, and its significant biological effects underscore its importance in drug discovery and design (Bhattacharya et al., 2022).

  • Biological Properties and SAR Studies : The pyrazolo[1,5-a]pyrimidine scaffold, a relative of the compound , has significant biological properties and structure-activity relationship (SAR) studies, which are critical in medicinal chemistry. This suggests that derivatives of this compound may also hold considerable potential for developing drug candidates (Cherukupalli et al., 2017).

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

1-tert-butyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)13-8-4-5-11-9(14)7(8)6-12-13/h6H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFURXLSDVMGIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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